methyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole ring in its structure makes it particularly interesting due to the diverse biological activities associated with this moiety, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method includes the reaction of thiosemicarbazide derivatives with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Spiro Compounds: Other spiro compounds with different ring systems but similar structural features.
Uniqueness
Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its specific spiro structure and the combination of the benzothiophene and thiadiazole rings.
Properties
Molecular Formula |
C30H24N2O2S2 |
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Molecular Weight |
508.7 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-3',3'-diphenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-carboxylate |
InChI |
InChI=1S/C30H24N2O2S2/c1-21-17-19-24(20-18-21)32-30(35-27(31-32)28(33)34-2)26-16-10-9-15-25(26)29(36-30,22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,1-2H3 |
InChI Key |
ZQOHAVCWWWIXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3(C4=CC=CC=C4C(S3)(C5=CC=CC=C5)C6=CC=CC=C6)SC(=N2)C(=O)OC |
Origin of Product |
United States |
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